molecular formula C14H13N3OS B5777837 N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5777837
M. Wt: 271.34 g/mol
InChI Key: FAVLXFLEPNTKTE-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including medicine, agriculture, and analytical chemistry. The compound is characterized by its unique structural features, which include a benzamide moiety linked to a thiourea group through a pyridine ring. This structure imparts the compound with significant biological and chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea moiety allows it to form hydrogen bonds and coordinate with metal ions, which can disrupt biological processes in microorganisms. This interaction leads to the inhibition of essential enzymes and proteins, resulting in antibacterial and antifungal effects .

Comparison with Similar Compounds

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can be compared with other benzoyl thiourea derivatives, such as:

    N-benzoyl-N’-phenylthiourea: Similar structure but with a phenyl group instead of a pyridine ring.

    N-benzoyl-N’-methylthiourea: Contains a methyl group instead of a pyridine ring.

    N-benzoyl-N’-ethylthiourea: Contains an ethyl group instead of a pyridine ring.

The uniqueness of this compound lies in its pyridine ring, which enhances its ability to coordinate with metal ions and form stable complexes, making it more effective in various applications .

Properties

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-7-8-15-12(9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVLXFLEPNTKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-methylpyridine (1.08 g, 10 mmol) and benzoyl isothiocyanate (1.63 g, 10 mmol) in acetone ( 15 mL) was stirred at RT for 1.5 h. The precipitate formed was filtered and washed with acetone to afford 1 -benzoyl-3-[4-methylpyridin-2-yl]-thiourea as a solid. This material was stirred with 2 N NaOH solution (15 mL) at 110° C. for 1 h, then cooled to RT, and the precipitate formed was washed with water and dried to provide (4-methylpyridin-2-yl)-thiourea (0.90 g, 53%). MS m/z 168 (M+H)+.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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